N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their various biological activities and are used in several pharmaceutical applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The presence of the imidazole ring and methoxypropyl group suggests additional synthetic steps would be required .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a heterocycle that can participate in various chemical reactions . The sulfonamide group can also undergo several reactions, including hydrolysis and displacement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
Radiosensitizers and Anticarcinogenic Properties
Research into imidazo[2,1-b][1,3]benzothiazole derivatives, closely related to the compound , has shown effective radiosensitizing and anticarcinogenic properties. These compounds demonstrated considerable in vitro activity against liver cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Majalakere et al., 2020).
Carbonic Anhydrase Inhibitors
A study on arenesulfonyl-2-imidazolidinones incorporating various moieties tested as inhibitors for carbonic anhydrase enzymes showed micromolar inhibition constants, indicating potential for therapeutic uses in conditions related to the dysregulation of pH and ion transport (Abdel-Aziz et al., 2015).
Antimicrobial and Antitubercular Agents
N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives were synthesized and showed significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis H37Rv, suggesting their potential as antimicrobial and antitubercular agents (Ranjith et al., 2014).
Biological Activity
Cytoprotective Antiulcer Agents
The development of new imidazo[1,2-a]pyridines with substitutions at the 3-position aimed at antisecretory and cytoprotective antiulcer effects demonstrated promising cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting the potential for developing new antiulcer medications (Starrett et al., 1989).
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This work highlights the compound's potential utility in agricultural applications to control undesirable plant growth (Moran, 2003).
Molecular Docking and Drug Design
- Antimicrobial Activity and Molecular Docking: Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid) showed promising antimicrobial activity. Molecular docking studies further supported their potential efficacy by demonstrating good binding affinities to bacterial enzymes, suggesting these derivatives as candidates for novel antimicrobial drugs (Janakiramudu et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-14(21-3,11-6-4-5-7-12(11)15)9-17-22(19,20)13-8-18(2)10-16-13/h4-8,10,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBJDWWERYHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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